Validated Fragment Hit with Co-Crystal Structure: (R)-Enantiomer IC₅₀ vs. Optimized Lead from the Same Chemical Series
In an X‑ray crystallographic fragment screen against human sEH, tert‑butyl (3R)‑1,2,3,4‑tetrahydroquinolin‑3‑ylcarbamate was identified as a fragment hit with an IC₅₀ of 800 µM [1]. Structure‑based elaboration from this hit yielded 2‑({[2‑(adamantan‑1‑yl)ethyl]amino}methyl)phenol with an IC₅₀ of 0.51 µM, representing a >1500‑fold improvement in potency [1]. This demonstrates that the (R)‑fragment provides a tractable, crystallographically validated starting point for lead optimization.
| Evidence Dimension | sEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 800 µM |
| Comparator Or Baseline | 2‑({[2‑(adamantan‑1‑yl)ethyl]amino}methyl)phenol: 0.51 µM |
| Quantified Difference | >1500‑fold improvement from fragment to optimized lead |
| Conditions | Human soluble epoxide hydrolase enzymatic assay; fragment screened at 1 mM final concentration via co‑crystallization |
Why This Matters
Procurement of this specific fragment enables follow‑up chemistry with a known potency trajectory, de‑risking fragment‑based campaigns.
- [1] Amano Y, Tanabe E, Yamaguchi T. Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening. Bioorg. Med. Chem. 2015, 23(10), 2310–2317. PMID: 25862210. View Source
